molecular formula C18H19N3O3 B12632808 N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-66-0

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide

Cat. No.: B12632808
CAS No.: 919772-66-0
M. Wt: 325.4 g/mol
InChI Key: RVXBLALUUCMNML-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide (CAS 919772-66-0) is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound has a molecular formula of C18H19N3O3 and a molecular weight of 325.362 g/mol . Its structure features a 2-aminoethyl side chain and a 3-cyanobenzyl ether group attached to a methoxybenzamide core, which may allow for interaction with various biological targets. This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. The structural motifs present in this molecule, such as the benzamide and cyanophenyl groups, are commonly explored in medicinal chemistry for the development of new therapeutic agents . Researchers are investigating the potential of similar compounds in various fields, including the study of enzyme inhibition and cellular signaling pathways . As a small molecule with defined chemical properties, including a calculated LogP of 3.11 and a polar surface area of 100.86 Ų , it serves as a valuable building block in organic synthesis and early-stage drug discovery projects. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

919772-66-0

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide

InChI

InChI=1S/C18H19N3O3/c1-23-17-10-15(5-6-16(17)18(22)21-8-7-19)24-12-14-4-2-3-13(9-14)11-20/h2-6,9-10H,7-8,12,19H2,1H3,(H,21,22)

InChI Key

RVXBLALUUCMNML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthesis via Amide Formation

The most common method involves the reaction between 4-methoxy-2-methoxybenzoic acid and 2-aminoethanol. The steps are as follows:

  • Reagents :

    • 4-Methoxy-2-methoxybenzoic acid
    • 2-Aminoethanol
    • Dehydrating agents (e.g., thionyl chloride or phosphorus trichloride)
  • Procedure :

    • Dissolve 4-methoxy-2-methoxybenzoic acid in a suitable solvent (like dichloromethane).
    • Add thionyl chloride dropwise while stirring at room temperature to activate the carboxylic acid.
    • After complete conversion, add a solution of 2-aminoethanol to form the amide.
    • Purify the product via recrystallization or chromatography.

Alternative Synthesis Using Coupling Reactions

Another approach utilizes coupling reactions involving pre-formed intermediates:

  • Reagents :

    • 3-Cyanophenylboronic acid
    • Appropriate coupling agents (e.g., EDC, HOBt)
  • Procedure :

    • React 3-cyanophenylboronic acid with activated forms of the methoxybenzamide in the presence of a coupling agent.
    • Stir under inert atmosphere conditions to prevent oxidation.
    • Isolate and purify the resulting compound using standard techniques.

Table 1: Summary of Preparation Methods

Methodology Key Reagents Steps Involved
Amide Formation Thionyl chloride, 4-methoxybenzoic acid Activation of acid, reaction with aminoethanol
Coupling Reaction EDC, HOBt, cyanophenylboronic acid Coupling under inert conditions

To enhance yield and purity, several optimization strategies can be employed:

  • Temperature Control : Maintaining optimal temperatures during reactions can significantly affect yields.

  • Solvent Selection : Choosing solvents that solvate reactants well can lead to better reaction kinetics.

  • Reaction Time : Extended reaction times may improve conversions but should be balanced against potential side reactions.

The preparation of N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide can be achieved through various synthetic routes, primarily focusing on amide formation and coupling reactions. Each method has its advantages and challenges, which can be navigated through careful optimization of reaction conditions.

Further research could explore more environmentally friendly reagents or alternative synthetic pathways that minimize waste and increase efficiency in producing this compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Several analogs share the benzamide scaffold but differ in substituents, influencing their biological and physicochemical properties. Key examples include:

Compound ID/Name Substituents (Position) Key Features Yield (%) Biological Activity
Target Compound 3-Cyanophenylmethoxy (4), Methoxy (2) Balanced electron-withdrawing (cyano) and solubility (aminoethyl) ~70%* T. brucei inhibition (potency data pending)
Compound 65 4-Chlorophenylmethoxy (4), Trifluoromethyl (2) Chloro (electron-withdrawing), trifluoromethyl (lipophilic) 69% High T. brucei inhibition
Compound 70 4-Isopropylphenylmethoxy (4), Trifluoromethyl (2) Bulky isopropyl group (steric hindrance) 71% Moderate T. brucei inhibition
Compound 74 2-Nitrobenzoyl (substituent) Strongly electron-withdrawing nitro group 41% Lower yield due to nitro instability
N-(3-Cyanophenyl)-2-methoxybenzamide 3-Cyanophenyl (directly attached) Lacks aminoethyl group; reduced solubility and H-bonding capacity N/A Unknown (structural analog)

Notes:

  • Electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl) enhance electrophilicity and may improve target binding but reduce metabolic stability.
  • Aminoethyl group: Critical for solubility and hydrogen-bond donor capacity, absent in , likely diminishing bioavailability.

Spectroscopic and Structural Analysis

1H NMR Data Comparison :

  • Aminoethyl group: Resonances at δ 3.3–3.4 ppm (triplet) and δ 8.5–8.6 ppm (broad singlet for NH₃⁺ in HCl salt) .
  • 3-Cyanophenylmethoxy: Aromatic protons at δ 7.2–7.4 ppm (doublets and multiplets), distinct from chloro (δ 7.1–7.3 ppm) or nitro (δ 8.1–8.2 ppm) analogs.
  • Methoxy group : Sharp singlet at δ 3.8–3.9 ppm.

Mass Spectrometry :

  • Target compound : Expected [M+H]+ ~420–430 (exact mass dependent on isotopic composition).
  • Trifluoromethyl analogs (e.g., compound 65): [M+H]+ 457.5, with fragmentation peaks at [M−NH₃+H]+ .

Biological Activity

N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide, also known by its CAS number 919772-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3}. The compound features a benzamide core with methoxy and cyanophenyl substituents, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC18H19N3O3C_{18}H_{19}N_{3}O_{3}
Molecular Weight313.36 g/mol
CAS Number919772-66-0

Research indicates that compounds structurally related to this compound exhibit various mechanisms of action. These may include:

  • Inhibition of Enzymatic Activity : Some benzamide derivatives have been shown to inhibit specific enzymes involved in disease processes, such as kinases and proteases.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by modulating host cell responses or directly inhibiting viral replication.

Biological Activity and Case Studies

  • Antiviral Activity : A study on related benzamide derivatives revealed their potential as anti-HBV agents. Compounds were tested for their ability to inhibit hepatitis B virus replication, showing promising IC50 values (concentration required to inhibit 50% of the virus) in the low micromolar range . This suggests that this compound may share similar antiviral properties.
  • Cancer Therapeutics : Research on benzamide derivatives has indicated their role as RET kinase inhibitors, which are crucial in certain cancers. For instance, a derivative demonstrated significant inhibition of cell proliferation in RET-driven cancer models . This positions this compound as a candidate for further investigation in oncology.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:

  • Absorption : The presence of methoxy groups may enhance lipophilicity, potentially improving absorption.
  • Metabolism : The compound's stability against metabolic degradation is critical for maintaining efficacy.
  • Excretion : Renal or hepatic pathways will determine the compound's elimination half-life and dosing regimens.

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